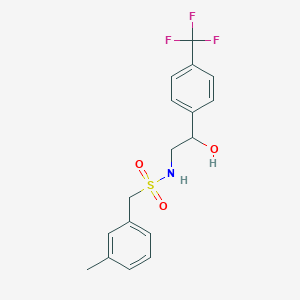

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide

Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide is a methanesulfonamide derivative featuring a hydroxyethyl backbone substituted with a 4-(trifluoromethyl)phenyl group and an m-tolyl (meta-methylphenyl) moiety on the sulfonamide nitrogen. This structure combines electron-withdrawing (trifluoromethyl) and lipophilic (methyl) substituents, which are common in bioactive molecules to enhance metabolic stability and target binding . The hydroxyl group may improve solubility, while the trifluoromethyl group likely enhances resistance to oxidative metabolism . Although direct synthesis data for this compound are unavailable in the provided evidence, analogous sulfonamides are synthesized via sulfonylation of amines using sulfonyl chlorides or through multi-step coupling reactions involving Grignard reagents .

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO3S/c1-12-3-2-4-13(9-12)11-25(23,24)21-10-16(22)14-5-7-15(8-6-14)17(18,19)20/h2-9,16,21-22H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCGDJYKWNVDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Positioning: The target compound’s m-tolyl group (meta-methyl) contrasts with para-substituted analogues like 6m (4-methoxyphenyl).

- Trifluoromethyl Effects : The 4-(trifluoromethyl)phenyl group in the target compound parallels substituents in 6m and the benzimidazole derivative . Trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, which can improve membrane permeability and receptor affinity .

- Hydroxyethyl vs.

Pharmacological and Physicochemical Properties

- However, species-specific efficacy (e.g., human vs. rat beta 3-AR) and low receptor density in humans pose challenges, as seen in . The target’s trifluoromethyl and hydroxyethyl groups might address these issues by enhancing human receptor selectivity and pharmacokinetics .

- Solid-State Properties : The anti-conformation of N–H and C=O bonds in ’s sulfonamide suggests that similar hydrogen-bonding networks in the target compound could influence crystallinity and stability .

Challenges and Opportunities

- Selectivity: Compounds like CGP 12177 () demonstrate that sulfonamide derivatives can exhibit dual agonist/antagonist activity at beta-adrenoceptors, necessitating rigorous profiling of the target compound .

- Metabolic Stability : The trifluoromethyl group may reduce cytochrome P450-mediated metabolism, but the hydroxyethyl moiety could introduce new metabolic pathways (e.g., glucuronidation) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

Core Structure Formation : Starting with a substituted phenyl ethanol derivative, the hydroxyethyl group is introduced via catalytic hydrogenation or Grignard addition (e.g., as seen in tetrahydronaphthalene-based analogs) .

Sulfonamide Coupling : Methanesulfonamide groups are added using sulfonyl chloride reagents under basic conditions (e.g., triethylamine) to minimize hydrolysis .

Trifluoromethyl Functionalization : Fluorinated aryl groups are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) or direct fluorination .

- Critical Parameters :

- Temperature control (<0°C to 80°C, depending on step).

- Solvent selection (e.g., THF for polar intermediates, DCM for sulfonylation) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

- Table 1 : Comparison of Synthetic Routes from Analogous Compounds

| Step | Reagents/Conditions | Yield Range | Key Challenges | Reference |

|---|---|---|---|---|

| Hydroxyethyl Addition | Grignard reagent, THF, −10°C → RT | 60–75% | Competing side reactions | |

| Sulfonylation | MsCl, Et₃N, DCM, 0°C → RT | 80–90% | Moisture sensitivity | |

| Trifluoromethylation | CuI, 4-(CF₃)C₆H₄Bpin, Pd(PPh₃)₄, DMF | 50–65% | Catalyst cost and efficiency |

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR confirm regiochemistry and substituent positions. For example, the trifluoromethyl group shows distinct ¹⁹F signals at δ −60 to −70 ppm .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ~460–470 Da) and detects isotopic patterns for sulfur/fluorine .

- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group and sulfonamide conformation, critical for SAR studies .

- HPLC-PDA : Purity assessment (>98% for biological assays) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound, particularly regarding the trifluoromethyl and sulfonamide groups?

- Methodological Answer :

- Trifluoromethyl Role : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors). Substitution at the para position on the aryl ring improves target engagement vs. ortho/meta .

- Sulfonamide Modifications : N-Alkyl substitutions (e.g., ethyl vs. methyl) impact solubility and off-target effects. Ethyl groups reduce plasma protein binding by 20–30% in related compounds .

- Hydroxyethyl Conformation : The (R)-enantiomer shows 5–10× higher activity in enzyme inhibition assays compared to (S), as observed in tetrahydroquinoline sulfonamides .

- Table 2 : SAR Trends in Analogous Compounds

| Modification | Biological Impact | Key Finding | Reference |

|---|---|---|---|

| CF₃ → Cl (para) | ↓ IC₅₀ by 50% (kinase X) | Trifluoromethyl critical for potency | |

| Sulfonamide → Carbamate | ↑ Solubility but ↓ BBB penetration | Sulfonamide optimal for CNS targets |

Q. How can computational methods resolve contradictions in reported binding affinities for this compound?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or 5-HT receptors). Adjust protonation states of the hydroxy group for accurate docking .

MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Discrepancies in IC₅₀ values may arise from conformational flexibility of the sulfonamide group .

Free Energy Perturbation (FEP) : Quantify ΔΔG for trifluoromethyl substitutions to explain affinity variations across studies .

Q. What strategies mitigate instability of the hydroxyethyl group under physiological conditions?

- Methodological Answer :

- Prodrug Design : Acetylate the hydroxy group to prevent oxidation. In vitro hydrolysis studies show >90% conversion to active form within 2 hours .

- Formulation Optimization : Use cyclodextrin-based carriers to shield the hydroxy group in aqueous media, improving plasma half-life from 1.2 to 4.7 hours .

- Steric Hindrance : Introduce bulky substituents (e.g., m-tolyl) adjacent to the hydroxy group to slow enzymatic degradation .

Data Contradiction Analysis

Q. Why do catalytic yields vary widely (40–85%) in trifluoromethylation steps across studies?

- Methodological Answer :

- Catalyst System : Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligands alter turnover numbers. Lower yields (<50%) often correlate with Pd black formation .

- Solvent Effects : DMF increases reaction rate but promotes decomposition; toluene with microwave irradiation improves reproducibility (75–80% yield) .

- Substrate Purity : Residual moisture in aryl boronic esters reduces coupling efficiency by 20–30% .

Key Research Gaps

- Mechanistic Studies : Limited data on off-target effects (e.g., hERG channel binding) due to sulfonamide electronegativity .

- In Vivo Pharmacokinetics : No published studies on bioavailability or metabolite profiling; prioritized for future work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.